Ethyl 3,6-difluoro-2-methoxyphenylacetate is an organic compound characterized by its unique molecular structure and properties. Its molecular formula is , with a molecular weight of approximately . This compound is classified as an ester, which is a category of organic compounds formed from the reaction of an alcohol and a carboxylic acid. Specifically, it is derived from 3,6-difluoro-2-methoxybenzoic acid and ethanol.
The compound can be synthesized through various chemical methods, often involving the esterification process. It has garnered attention in both chemical research and industrial applications due to its potential as a precursor in the synthesis of more complex fluorinated compounds.
The synthesis of ethyl 3,6-difluoro-2-methoxyphenylacetate typically involves the esterification of 3,6-difluoro-2-methoxybenzoic acid with ethanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid.
Ethyl 3,6-difluoro-2-methoxyphenylacetate features a phenyl ring substituted with two fluorine atoms at the 3 and 6 positions and a methoxy group at the 2 position. The acetate group is attached to the phenyl ring via an ethyl group.
Ethyl 3,6-difluoro-2-methoxyphenylacetate can undergo several chemical transformations:
The mechanism of action for ethyl 3,6-difluoro-2-methoxyphenylacetate primarily involves its interaction with enzymes or receptors in biological systems.
The presence of fluorine atoms enhances metabolic stability and can influence binding affinities to biological targets.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize this compound:
Ethyl 3,6-difluoro-2-methoxyphenylacetate has several significant applications:
Fluorinated phenylacetate derivatives represent a cornerstone of rational drug design, leveraging fluorine’s unique physicochemical properties to enhance pharmacokinetic profiles and target engagement. Ethyl 3,6-difluoro-2-methoxyphenylacetate exemplifies this approach, serving as a versatile synthon for central nervous system (CNS) agents due to its ability to modulate blood-brain barrier (BBB) permeability. The strategic incorporation of fluorine atoms—particularly at the 3- and 6-positions of the phenyl ring—induces profound electronic effects that influence the compound’s lipophilicity and metabolic stability. Computational analyses of analogous structures (e.g., Ethyl 3,4-difluoro-2-methoxybenzeneacetate, CAS 1806330-92-6) reveal logP values of approximately 2.76, aligning with optimal ranges for CNS penetration [2] [6]. This molecular engineering enables precise tuning of absorption and distribution properties, as demonstrated by fluorine-substituted phenyl acetate derivatives exhibiting accelerated recovery profiles in sedative-hypnotic agents [4] [8].
Table 1: Key Fluorinated Phenylacetate Derivatives in Medicinal Chemistry
Compound Name | CAS Number | Molecular Formula | Therapeutic Application | logP |
---|---|---|---|---|
Ethyl 3,6-difluoro-2-methoxyphenylacetate | 1806276-93-6 | C₁₁H₁₂F₂O₃ | Sedative/hypnotic intermediate | ~2.8* |
Ethyl 3,4-difluoro-2-methoxyphenylacetate | 1806330-92-6 | C₁₁H₁₂F₂O₃ | Organic synthesis intermediate | 2.76 |
Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate | 1150164-80-9 | C₁₁H₁₂F₂O₃ | Not specified | 2.67 |
Compound 5j (fluorinated phenyl acetate) | Not provided | Not disclosed | Ultra-short recovery hypnotic | ~3.1* |
*Estimated from structural analogs
The regiospecific fluorine substitution pattern at the 3- and 6-positions creates a distinctive electronic profile that profoundly influences biological interactions. X-ray crystallographic studies of related compounds demonstrate that these meta-positioned fluorine atoms induce a strong electron-withdrawing effect, decreasing the aromatic ring’s electron density by approximately 15-20% compared to non-fluorinated analogs. This polarization enhances hydrogen-bond accepting capacity at the carbonyl oxygen (δO = -0.32), facilitating interactions with GABAA receptor residues in sedative compounds [4] [8]. Concurrently, the ortho-positioned methoxy group exerts steric and electronic influences: (1) its bulk constrains rotational freedom about the C(aryl)-C(carbonyl) bond (torsion angle = 35-40°), and (2) its electron-donating character (+R effect) counterbalances fluorine’s -I effect, creating localized electronic asymmetry essential for receptor binding specificity.
Metabolic stability studies reveal the 3,6-difluoro configuration’s protective effect against oxidative degradation. In vivo models demonstrate <20% dealkylation of the 2-methoxy group over 60 minutes versus >75% in non-fluorinated analogs, attributable to fluorine-induced suppression of cytochrome P450 (CYP) metabolism at adjacent sites [8]. This metabolic resilience—paired with calculated BBB permeability scores (PS = 4.2 × 10⁻⁴ cm/s)—validates the scaffold’s utility in CNS-active prototypes requiring rapid clearance profiles, such as ultra-short-acting sedatives where compound 5j derivatives show 50% faster behavioral recovery than propofol analogs [4] [8].
Figure: Electrostatic Potential Map of Ethyl 3,6-Difluoro-2-methoxyphenylacetate
[Visualization: Red regions (negative potential) localized around fluorines and carbonyl oxygen; Blue regions (positive potential) near methoxy hydrogens; Asymmetric charge distribution across aromatic ring]
The development of polyfluorinated aromatic esters mirrors pharmaceutical chemistry’s broader transition from empirical discovery to rational design. First-generation fluorinated pharmaceuticals (1950s-1970s) employed simple monofluorinated analogs, followed by strategic ortho-fluorination patterns in NSAIDs and CNS agents to exploit steric effects on metabolism. Ethyl 3,6-difluoro-2-methoxyphenylacetate represents a third-generation approach where meta-difluoro substitution enables simultaneous optimization of electronic, steric, and metabolic properties [3] [7].
Industrial production methodologies have evolved substantially alongside regulatory changes. Early electrochemical fluorination (ECF) techniques produced complex isomer mixtures (branched:linear ratios ≈ 1:1.2), complicating pharmaceutical applications. Modern fluorotelomerization achieves >98% regioisomeric purity for compounds like Ethyl 3,6-difluoro-2-methoxyphenylacetate (CAS 1806276-93-6), driven by stringent requirements for defined stereochemistry in drug substances [3]. This precision enables targeted applications where specific fluorine positioning dictates biological outcomes—such as in GABAergic sedatives where branching reduces potency by 60% compared to linear analogs [8]. Regulatory shifts, including the EU’s PFOS restrictions (Directive 2006/122/EC), further accelerated adoption of defined short-chain fluorinated building blocks like C11 difluoroacetates as sustainable alternatives to legacy perfluorooctanes [7].
Table 2: Evolution of Fluorinated Phenylacetate Synthesis
Era | Synthetic Method | Key Innovation | Regioisomeric Purity | Dominant Compounds |
---|---|---|---|---|
1950-1980 | Electrochemical fluorination | Industrial-scale production | 50-70% | Monofluoro-phenylacetates |
1980-2000 | Halogen exchange (Halex) | Aromatic ring fluorination | 75-85% | 2-Fluoro-4-substituted phenylacetates |
2000-Present | Fluorotelomerization | Defined chain-length control | >95% | Ethyl 3,6-difluoro-2-methoxyphenylacetate analogs |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1